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Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazole

Cat. No.: B144829 Get Quote

The benzoxazole core is a quintessential "privileged structure" in medicinal chemistry, a

distinction earned by its repeated appearance in a multitude of biologically active compounds.

[1] This heterocyclic motif, consisting of a benzene ring fused to an oxazole ring, imparts a

rigid, planar conformation that is sterically and electronically favorable for binding to a diverse

array of biological targets. Its unique physicochemical properties often lead to enhanced

pharmacokinetic profiles and potent pharmacological effects.[2]

Within this esteemed class of compounds, 5-Bromobenzo[d]oxazole emerges as a

particularly valuable building block for researchers, scientists, and drug development

professionals. The strategic placement of a bromine atom at the 5-position provides a versatile

synthetic handle, unlocking a vast chemical space for derivatization through modern cross-

coupling reactions. This guide offers a senior application scientist's perspective on the core

tenets of 5-Bromobenzo[d]oxazole, from its fundamental structure and nomenclature to its

synthesis, reactivity, and critical role in the development of next-generation therapeutics.

Part 1: Core Structure and Physicochemical Identity
A precise understanding of a molecule's structure and properties is the bedrock of its

application. 5-Bromobenzo[d]oxazole is an aromatic heterocyclic compound whose identity is

defined by its specific atomic arrangement and resulting chemical characteristics.

Nomenclature and Structural Elucidation
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The systematic IUPAC name for this compound is 5-bromo-1,3-benzoxazole. It is also

commonly referred to by synonyms such as 5-Bromobenzoxazole.[3] The numbering of the

fused ring system begins at the oxygen atom and proceeds around the ring, placing the

nitrogen at position 3. The bromine substituent is located on the benzene ring at position 5.

5-Bromobenzo[d]oxazole
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Caption: Structure of 5-Bromobenzo[d]oxazole with IUPAC numbering.

Physicochemical Data Summary
Quantitative data provides a snapshot of the compound's physical behavior and identity. The

key properties of 5-Bromobenzo[d]oxazole are summarized below.
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Property Value Source

Molecular Formula C₇H₄BrNO [3][4]

Molecular Weight 198.02 g/mol [3]

CAS Number 132244-31-6 [3][4]

Melting Point 38-40 °C [4]

Boiling Point 251.2 ± 13.0 °C (Predicted) [4]

Appearance Solid -

pKa -0.85 ± 0.10 (Predicted) [4]

Part 2: Synthesis and Mechanistic Insights
The synthesis of the benzoxazole core is a well-established process in organic chemistry, most

commonly achieved through the condensation of an o-aminophenol with a suitable one-carbon

electrophile. The production of 5-Bromobenzo[d]oxazole leverages this classic

transformation, starting from a commercially available brominated precursor.

Experimental Protocol: Synthesis from 2-Amino-4-
bromophenol
This protocol describes a standard, reliable method for the laboratory-scale synthesis of 5-
Bromobenzo[d]oxazole. The self-validating nature of this protocol lies in the predictable

reaction mechanism and the distinct physical properties of the product, which allow for

straightforward characterization and purity assessment.

Objective: To synthesize 5-Bromobenzo[d]oxazole via the cyclocondensation of 2-amino-4-

bromophenol and triethyl orthoformate.

Materials:

2-Amino-4-bromophenol

Triethyl orthoformate
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Hydrochloric acid (HCl) as catalyst

Ethanol (solvent)

Sodium bicarbonate (for neutralization)

Ethyl acetate (for extraction)

Magnesium sulfate (for drying)

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0

equivalent of 2-amino-4-bromophenol in ethanol.

Reagent Addition: Add 1.2 equivalents of triethyl orthoformate to the solution. Add a catalytic

amount of concentrated HCl (2-3 drops).

Causality Note: Triethyl orthoformate serves as the source for the C2 carbon of the oxazole

ring. The acid catalyst is crucial for protonating the orthoformate, generating a more reactive

electrophile that is readily attacked by the amino group of the aminophenol.

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup and Neutralization: After completion, cool the mixture to room temperature. Slowly

add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until

effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl

acetate (3x).

Causality Note: The product is significantly more soluble in organic solvents like ethyl acetate

than in the aqueous ethanol/bicarbonate mixture, allowing for efficient separation.

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica

gel or by recrystallization to yield pure 5-Bromobenzo[d]oxazole.

Reactants:
2-Amino-4-bromophenol

Triethyl Orthoformate

Step 1: Dissolve in Ethanol
Add HCl Catalyst

Combine

Step 2: Reflux (3-4h)
Cyclocondensation Occurs

Heat

Step 3: Cool & Neutralize
(aq. NaHCO₃)

Reaction Complete

Step 4: Extract with
Ethyl Acetate

Step 5: Dry, Concentrate
& Purify (Chromatography)

Final Product:
5-Bromobenzo[d]oxazole
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Caption: Experimental workflow for the synthesis of 5-Bromobenzo[d]oxazole.
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Part 3: Reactivity and Strategic Derivatization
The synthetic utility of 5-Bromobenzo[d]oxazole is primarily dictated by the reactivity of its

bromine substituent. This halogen atom serves as a linchpin for introducing molecular

complexity through palladium-catalyzed cross-coupling reactions, a cornerstone of modern

drug discovery.

The Power of the 5-Bromo Group
The C-Br bond at the 5-position is an ideal site for reactions such as Suzuki, Stille, Heck,

Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing nature of the fused

oxazole ring can influence the reactivity of the C-Br bond, making it amenable to oxidative

addition to a Pd(0) catalyst, the crucial first step in these catalytic cycles.[5]

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the

introduction of aryl, heteroaryl, or alkyl groups. This is a field-proven method for rapidly

building libraries of analogs to explore structure-activity relationships (SAR).

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. The resulting

alkynes are themselves versatile intermediates for further functionalization.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the

installation of a wide range of substituted amino groups, which are critical functionalities for

modulating solubility, polarity, and target engagement.

The ability to selectively and efficiently modify this position allows chemists to fine-tune the

steric and electronic properties of the molecule, optimizing it for a specific biological target.

Part 4: Applications in Drug Discovery and
Development
The 5-Bromobenzo[d]oxazole scaffold is not merely a synthetic curiosity; it is a validated

starting point for potent therapeutic agents across multiple disease areas. Its derivatives have

shown promise as anticancer agents, antimicrobials, and immunomodulators.[1][6][7]
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Case Study: Benzoxazoles as Immune Checkpoint
Inhibitors
A frontier in cancer therapy is the development of small-molecule immune checkpoint inhibitors.

The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation; tumors exploit this

pathway to evade immune destruction. Small molecules that disrupt the PD-1/PD-L1 interaction

can restore anti-tumor immunity.

Recently, benzo[d]oxazole derivatives have been identified as novel dual inhibitors targeting

both the PD-1/PD-L1 and VISTA pathways, another important immune checkpoint.[8] A

hypothetical drug candidate derived from 5-Bromobenzo[d]oxazole could be synthesized via

a Suzuki coupling to append a functional group (R) that enhances binding to the PD-L1 protein

dimer interface.

Tumor Cell / APC T-Cell

PD-L1 PD-1 Binding T-Cell Activation InhibitsBenzoxazole
Inhibitor

 Blocks
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Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a benzoxazole derivative.

This strategy showcases the direct translation from a simple building block to a complex,

potentially life-saving therapeutic. The 5-bromo position provides the essential anchor point for

the synthetic transformations needed to achieve this goal.

Conclusion
5-Bromobenzo[d]oxazole represents a confluence of desirable attributes for the modern

medicinal chemist. It is built upon a biologically validated benzoxazole core, offering a favorable

platform for target interaction. Its key feature, the 5-bromo substituent, provides a reliable and

versatile handle for synthetic diversification through robust cross-coupling chemistry. This

allows for the systematic and efficient exploration of chemical space, accelerating the journey

from initial hit to optimized clinical candidate. For researchers in drug development, a thorough
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understanding of the structure, synthesis, and reactivity of this compound is not just academic;

it is a practical tool for innovation.
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To cite this document: BenchChem. [Introduction: The Strategic Importance of the
Benzoxazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144829#5-bromobenzo-d-oxazole-structure-and-
nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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